molecular formula C15H21NO2 B5638357 2-(FURAN-2-CARBONYL)-2-AZASPIRO[5.5]UNDECANE

2-(FURAN-2-CARBONYL)-2-AZASPIRO[5.5]UNDECANE

Cat. No.: B5638357
M. Wt: 247.33 g/mol
InChI Key: YOYRSDIZXSVIMH-UHFFFAOYSA-N
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Description

2-(FURAN-2-CARBONYL)-2-AZASPIRO[55]UNDECANE is a complex organic compound characterized by a spirocyclic structure containing a furan ring and an azaspiro moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(FURAN-2-CARBONYL)-2-AZASPIRO[5.5]UNDECANE typically involves the formation of the spirocyclic core followed by the introduction of the furan-2-carbonyl group. One common method involves the reaction of a suitable azaspiro precursor with furan-2-carboxylic acid under specific conditions. The reaction may require catalysts such as copper(II) bromide and may proceed through a conjugate addition mechanism .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to scale up the production while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(FURAN-2-CARBONYL)-2-AZASPIRO[5.5]UNDECANE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various furan derivatives, alcohols, and substituted spirocyclic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(FURAN-2-CARBONYL)-2-AZASPIRO[5.5]UNDECANE has several scientific research applications:

Mechanism of Action

The mechanism by which 2-(FURAN-2-CARBONYL)-2-AZASPIRO[5.5]UNDECANE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The furan ring and the spirocyclic structure contribute to its binding affinity and specificity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(FURAN-2-CARBONYL)-2-AZASPIRO[5.5]UNDECANE is unique due to its combination of a furan ring and an azaspiro moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

2-azaspiro[5.5]undecan-2-yl(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c17-14(13-6-4-11-18-13)16-10-5-9-15(12-16)7-2-1-3-8-15/h4,6,11H,1-3,5,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOYRSDIZXSVIMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CCCN(C2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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